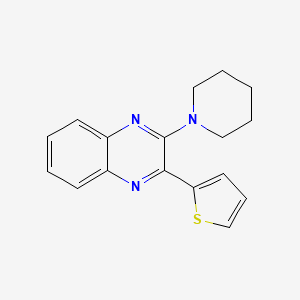
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a piperidine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-(thiophen-2-yl)quinoxaline with piperidine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase enzymes involved in cancer cell proliferation.
Material Science: The compound’s electronic properties are due to the conjugated system of the quinoxaline and thiophene rings, which facilitate electron transport.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoline
- 2-(Morpholin-4-yl)-3-(thiophen-2-yl)quinoxaline
- 2-(Piperidin-1-yl)-3-(furan-2-yl)quinoxaline
Uniqueness
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline is unique due to the specific combination of the piperidine and thiophene rings with the quinoxaline core. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
Properties
CAS No. |
832081-83-1 |
|---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C17H17N3S/c1-4-10-20(11-5-1)17-16(15-9-6-12-21-15)18-13-7-2-3-8-14(13)19-17/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
NDQSCEGDLKYDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
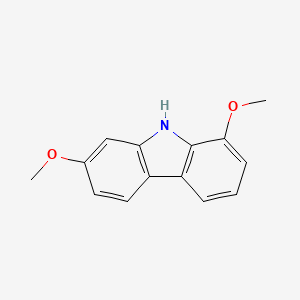
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
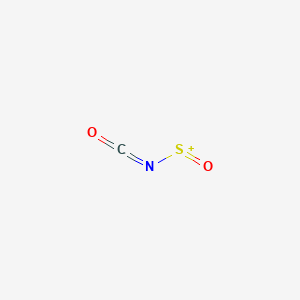

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
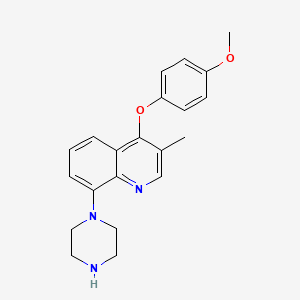
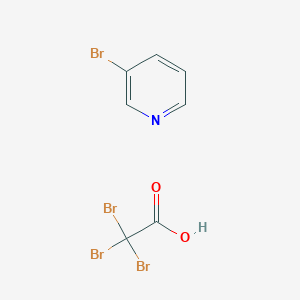
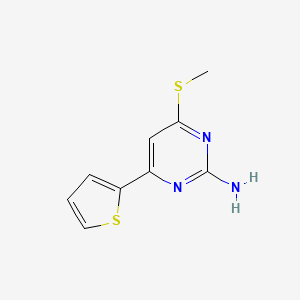
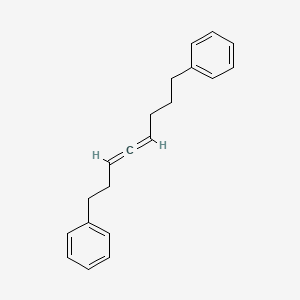
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
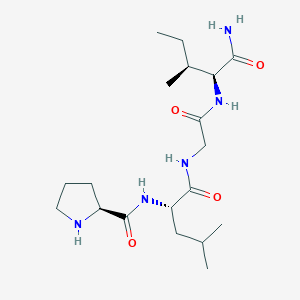
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
